molecular formula C9H16ClNO2 B3024206 (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride CAS No. 197892-69-6

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B3024206
CAS No.: 197892-69-6
M. Wt: 205.68 g/mol
InChI Key: DSQHWBRYZUFZDY-FXRZFVDSSA-N
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Description

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound that features a piperidine ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:

    Formation of the Butenoic Acid Moiety: This can be achieved through the aldol condensation of acetaldehyde with acetic acid, followed by dehydration to form crotonic acid.

    Piperidine Addition: The piperidine ring is introduced via a nucleophilic addition reaction. Piperidine is reacted with crotonic acid under basic conditions to form (E)-4-(piperidin-1-yl)but-2-enoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine used in various chemical syntheses.

    Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

    Piperidinone: A ketone derivative of piperidine used in organic synthesis.

Uniqueness

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structure, which combines a piperidine ring with a butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQHWBRYZUFZDY-FXRZFVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741411
Record name (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221128-49-0, 197892-69-6
Record name (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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